molecular formula C6H9N3S B2979108 N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 1342764-93-5

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2979108
CAS No.: 1342764-93-5
M. Wt: 155.22
InChI Key: BGEKEDFHQHXLKK-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a cyclopropylmethyl group, which is a structure derived from cyclopropane . The compound also includes a 1,3,4-thiadiazol-2-amine moiety, which is a type of heterocyclic compound containing nitrogen and sulfur atoms.


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The cyclopropylmethyl group is a three-membered ring structure, which can introduce strain into the molecule . The 1,3,4-thiadiazol-2-amine moiety is a five-membered ring containing three nitrogen atoms and one sulfur atom, which can participate in various types of chemical bonding and interactions.


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the cyclopropylmethyl and 1,3,4-thiadiazol-2-amine groups. For instance, cyclopropylmethyl groups can undergo ring-opening reactions, leading to the formation of new carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the cyclopropylmethyl group could influence its hydrophobicity, while the 1,3,4-thiadiazol-2-amine moiety could contribute to its ability to form hydrogen bonds .

Scientific Research Applications

Neuroprotective and Antiproliferative Properties

Novel derivatives of 1,3,4-thiadiazoles have been synthesized to study their neuroprotective and antiproliferative properties. Despite not being effective as inhibitors of calcium ions uptake, certain compounds demonstrated good selectivity towards cancer cells, suggesting a potential for further exploration of their antitumor properties (Proshin et al., 2019).

Tuberculostatic Activity

The synthesis and reaction of pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid, leading to 1,3,4-thiadiazole derivatives, were explored for their in vitro tuberculostatic activity. This indicates the potential of such compounds in the treatment of tuberculosis (Foks et al., 2004).

Insights from Crystallographic and QTAIM Analysis

Research into N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into noncovalent interactions through crystallographic and QTAIM analysis, highlighting the significance of these compounds in structural chemistry and potentially influencing their pharmacological activity (El-Emam et al., 2020).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives, emphasizing their potential as promising agents against various pathogenic microorganisms. This includes the development of compounds with significant antimicrobial activity, which could serve as lead compounds for new drug synthesis (Serban et al., 2018).

Anti-inflammatory and Analgesic Evaluation

The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties was evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Some compounds demonstrated potent activities, suggesting their utility in designing new therapeutic agents (Kumar & Panwar, 2015).

Safety and Hazards

The safety and hazards associated with “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. For example, cyclopropylmethyl bromide, a related compound, is considered hazardous and can cause skin and eye irritation .

Future Directions

The future directions for research on “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-5(1)3-7-6-9-8-4-10-6/h4-5H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEKEDFHQHXLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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